REACTION_CXSMILES
|
[CH2:1]([O:3][C:4](=[O:16])[CH:5](Cl)[C:6]([C:8]1[CH:13]=[CH:12][C:11]([F:14])=[CH:10][CH:9]=1)=O)[CH3:2].[C:17]([NH2:20])(=[S:19])[CH3:18]>>[CH2:1]([O:3][C:4]([C:5]1[S:19][C:17]([CH3:18])=[N:20][C:6]=1[C:8]1[CH:13]=[CH:12][C:11]([F:14])=[CH:10][CH:9]=1)=[O:16])[CH3:2]
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Name
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|
Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
|
C(C)OC(C(C(=O)C1=CC=C(C=C1)F)Cl)=O
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Name
|
|
Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
|
C(C)(=S)N
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
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|
Type
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|
Smiles
|
C(C)OC(=O)C1=C(N=C(S1)C)C1=CC=C(C=C1)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |